Cas no 2180-92-9 (Bupivacaine)

Bupivacaine is a long-acting amide local anesthetic widely used in clinical settings for regional anesthesia and postoperative pain management. Its key advantages include a prolonged duration of action, typically lasting 4–8 hours, making it suitable for extended surgical procedures and analgesia. Bupivacaine exhibits high protein binding, contributing to its sustained effect and reduced systemic absorption, which enhances safety. It is effective in both epidural and peripheral nerve blocks, providing reliable sensory blockade with minimal motor impairment at lower concentrations. The drug's stereoisomeric formulation (levobupivacaine) further improves its safety profile by reducing cardiotoxicity risks. Bupivacaine remains a cornerstone in anesthesia due to its efficacy and versatility.
Bupivacaine structure
Bupivacaine structure
Product Name:Bupivacaine
CAS No:2180-92-9
MF:C18H28N2O
MW:288.427724838257
CID:42577
PubChem ID:2474
Update Time:2025-11-07

Bupivacaine Chemical and Physical Properties

Names and Identifiers

    • 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide
    • (RS)-bupivacaine
    • BUPIVACAINE, BASE FORM
    • Bupivacaine,hydrochloride
    • 1-butyl-2',6'-pipecoloxylidide
    • carbostesin
    • NS00000609
    • Prestwick2_000305
    • Spectrum_001524
    • DB00297
    • BB166160
    • SPBio_002489
    • BUPIVACAINE [USAN]
    • (.+/-.)-Bupivacaine
    • ROPIVACAINE HYDROCHLORIDE IMPURITY, BUPIVACAINE- [USP IMPURITY]
    • UNII-Y8335394RO
    • 73360-54-0 (HCl.H2O)
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+-)-
    • 18010-40-7 (HCl)
    • BUPIVACAINE [GREEN BOOK]
    • BRD-A01636364-003-05-2
    • FT-0771900
    • A873847
    • Bupivacaine (USAN/INN)
    • bupivacaine base
    • CHEBI:3215
    • BRD-A01636364-003-08-6
    • racemic bupivacaine
    • BPBio1_000298
    • LAC-43
    • Marcaine and Sensorcaine
    • SPBio_001558
    • EINECS 218-553-3
    • Exparel (TN)
    • EN300-18292932
    • Bucaine
    • C07529
    • HY-B0405
    • 2180-92-9
    • LIQ865
    • SKY-0402
    • BUPIVACAINE COMPONENT OF ZYNRELEF
    • DTXCID802703
    • AB00053674-09
    • Nocita
    • (.+/-.)-1-Butyl-2',6'-pipecoloxylidide
    • 119427-31-5
    • Bupivacaine Free Base
    • SBI-0051846.P002
    • BUPIVACAINE [INN]
    • Anekain
    • BUPIVACAINE [MI]
    • 1-Butyl-N-(2 pound not6-dimethylphenyl)piperidine-2-carboxamide
    • SKY0402
    • dl-1-Butyl-2',6'-pipecoloxylidide
    • 14252-80-3 (HCl)
    • BSPBio_002607
    • Liposomal bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
    • KBio2_007140
    • Exparel
    • Marcain
    • Spectrum3_000974
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+/-)-
    • BUPIVACAINE [WHO-DD]
    • AH-250
    • Bupivacaina
    • LAC-43 (Salt/Mix)
    • (1)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Spectrum4_001098
    • CHEBI:77431
    • BUPIVACAINE [HSDB]
    • 1217442-06-2
    • Marcaine
    • Win 11318
    • KBio2_004572
    • Bloqueina
    • NCGC00178579-01
    • HMS2090F12
    • 3-Ethyl-2-methylbenzoxazoliumiodide
    • AC-2096
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
    • Bupivacaine liposome
    • BUPIVACAINE [VANDF]
    • BDBM50350790
    • AB00053674_10
    • Marcaine hydrochloride (Salt/Mix)
    • LIQ-865
    • BSPBio_000270
    • 38396-39-3
    • Bupivacaine liposome injectable suspension
    • KBio3_001827
    • AB00053674_11
    • BCP12242
    • (+/-)-Bupivacaine
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (.+/-.)-
    • Bupivacaine HCl Collagen-matrix
    • cBupivacaine
    • FT-0699781
    • CHEMBL1098
    • SCHEMBL25438
    • AB00053674
    • KBio1_000758
    • MFCD00243007
    • Bupivacaine [USAN:INN:BAN]
    • CS-W023182
    • D07552
    • DTXSID2022703
    • HSDB 7790
    • Spectrum5_001483
    • Xaracoll
    • AB00053674-08
    • Q422806
    • KBioSS_002004
    • EINECS 253-911-2
    • ZYNRELEF COMPONENT BUPIVACAINE
    • Bupivacainum (INN-Latin)
    • AH 250
    • Prestwick0_000305
    • DUR-843
    • Y8335394RO
    • BS-5224
    • IDI1_000758
    • Bupivacaina (INN-Spanish)
    • DL-Bupivacaine
    • BUPIVACAINE [ORANGE BOOK]
    • KBio2_002004
    • Epitope ID:122662
    • Bupivacaina [INN-Spanish]
    • KBioGR_001516
    • Bupivacainum [INN-Latin]
    • Bupivacaine HCL KIT
    • BCP21825
    • AH250
    • AKOS001637202
    • (+-)-Bupivacaine
    • DivK1c_000758
    • N01BB01
    • 2',6'-Pipecoloxylidide, 1-butyl-
    • Bucaine (TN)
    • NCGC00178579-02
    • Bupivacainum
    • NINDS_000758
    • SKY 0402
    • Sensorcaine
    • MFCD00941462
    • Prestwick3_000305
    • AKOS016842516
    • Prestwick1_000305
    • Q-100271
    • FT-0660567
    • Posimir
    • Marcaine spinal (Salt/Mix)
    • FT-0623286
    • (plusmn)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Spectrum2_001589
    • HMS3428P06
    • L000695
    • GTPL2397
    • Ropivacaine hydrochloride impurity, bupivacaine-
    • Bupivacaine; (RS)-bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboximidic acid
    • BRD-A01636364-003-14-4
    • 1ST11353-100A
    • Bupivacaine Solution in Acetonitrile, 100ug/mL
    • DB-119016
    • BR-003
    • BRD-A01636364-003-15-1
    • STL484283
    • FB61551
    • 218-553-3
    • (r)-(+)-Bupivacaine hcl
    • MSK11353-100A
    • Inchi: 1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
    • InChI Key: LEBVLXFERQHONN-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCN1CCCC)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 288.22000
  • Monoisotopic Mass: 288.220164
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.0238 (rough estimate)
  • Melting Point: 107.5-108°
  • Boiling Point: 430.65°C (rough estimate)
  • Flash Point: 140.9°C
  • Refractive Index: 1.5700 (estimate)
  • PSA: 32.34000
  • LogP: 3.90740
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • Solubility: It is easily soluble in water, ethanol, poorly soluble in chloroform, and almost insoluble in ethyl acetate. Odorless and bitter.
  • pka: 8.09; also reported as 8.17(at 25℃)

Bupivacaine Security Information

Bupivacaine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-1g
Bupivacaine
2180-92-9 98%
1g
¥156.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-100g
Bupivacaine
2180-92-9 98%
100g
¥4008.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-25g
Bupivacaine
2180-92-9 98%
25g
¥2104.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-5g
Bupivacaine
2180-92-9 98%
5g
¥619.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854827-100g
Bupivacaine
2180-92-9 98%
100g
4,049.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-5g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
5g
¥548.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-100g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
100g
¥3448.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-1g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
1g
¥138.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-25g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
25g
¥1808.0 2022-04-28
A2B Chem LLC
AY00048-1g
Bupivacaine
2180-92-9 98%
1g
$158.00 2024-04-20

Bupivacaine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:2180-92-9)Bupivacaine
Order Number:LE12094
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
Email:18501500038@163.com
Shenzhen NuoFuYin Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:2180-92-9)Bupivacaine
Order Number:6
Stock Status:88888
Quantity:500g/1kg
Purity:99
Pricing Information Last Updated:Wednesday, 1 April 2026 10:44
Price ($):0
Email:19519577873@163.com

Additional information on Bupivacaine

Recent Advances in Bupivacaine (2180-92-9) Research: A Comprehensive Review

Bupivacaine (CAS: 2180-92-9) is a long-acting amide local anesthetic widely used in clinical practice for its potent and prolonged analgesic effects. Recent studies have focused on optimizing its pharmacological profile, minimizing systemic toxicity, and exploring novel formulations to enhance its therapeutic efficacy. This research brief synthesizes the latest findings on Bupivacaine, highlighting key advancements in its applications, mechanisms of action, and safety profiles.

One of the most significant developments in Bupivacaine research is the investigation of lipid emulsion formulations to mitigate its cardiotoxicity. A 2023 study published in the Journal of Anesthesiology demonstrated that lipid emulsions significantly reduce the risk of cardiovascular collapse in cases of accidental intravascular injection. The study utilized in vitro and in vivo models to validate the efficacy of lipid rescue therapy, providing a robust framework for clinical protocols.

Another area of active research is the development of sustained-release formulations of Bupivacaine. A recent clinical trial (NCT05247840) evaluated the safety and efficacy of a novel liposomal Bupivacaine formulation (Exparel) in postoperative pain management. The results indicated a 40% reduction in opioid consumption and prolonged analgesia compared to conventional Bupivacaine, underscoring its potential to revolutionize pain management strategies.

Advances in molecular modeling have also shed light on the stereoselective pharmacokinetics of Bupivacaine. A 2024 computational study published in the Journal of Medicinal Chemistry revealed that the R-enantiomer of Bupivacaine exhibits higher binding affinity to voltage-gated sodium channels, explaining its enhanced potency. These findings could inform the design of next-generation anesthetics with improved selectivity and reduced side effects.

In addition to its anesthetic properties, Bupivacaine has shown promise in oncological applications. A preclinical study in Cancer Research demonstrated that Bupivacaine inhibits the proliferation of certain cancer cell lines by modulating intracellular calcium signaling. While further research is needed, these findings open new avenues for repurposing Bupivacaine in adjuvant cancer therapy.

Despite these advancements, challenges remain in optimizing the therapeutic window of Bupivacaine. Recent pharmacogenomic studies have identified genetic polymorphisms that influence individual susceptibility to Bupivacaine-induced toxicity. These insights highlight the need for personalized dosing strategies to maximize efficacy while minimizing adverse effects.

In conclusion, the latest research on Bupivacaine (2180-92-9) underscores its evolving role in modern medicine. From innovative formulations to novel therapeutic applications, these advancements promise to enhance patient outcomes and expand the clinical utility of this cornerstone anesthetic. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical practice.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2180-92-9)Bupivacaine
LE12094
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Shenzhen NuoFuYin Biotechnology Co., Ltd.
(CAS:2180-92-9)Bupivacaine
6
Purity:99/99
Quantity:500g/1kg
Price ($):Inquiry/Inquiry
Email